3-Azabicyclo[3.1.0]hexan-6-amine 3-Azabicyclo[3.1.0]hexan-6-amine
Brand Name: Vulcanchem
CAS No.: 208837-84-7
VCID: VC2013048
InChI: InChI=1S/C5H10N2/c6-5-3-1-7-2-4(3)5/h3-5,7H,1-2,6H2
SMILES: C1C2C(C2N)CN1
Molecular Formula: C5H10N2
Molecular Weight: 98.15 g/mol

3-Azabicyclo[3.1.0]hexan-6-amine

CAS No.: 208837-84-7

Cat. No.: VC2013048

Molecular Formula: C5H10N2

Molecular Weight: 98.15 g/mol

* For research use only. Not for human or veterinary use.

3-Azabicyclo[3.1.0]hexan-6-amine - 208837-84-7

Specification

CAS No. 208837-84-7
Molecular Formula C5H10N2
Molecular Weight 98.15 g/mol
IUPAC Name 3-azabicyclo[3.1.0]hexan-6-amine
Standard InChI InChI=1S/C5H10N2/c6-5-3-1-7-2-4(3)5/h3-5,7H,1-2,6H2
Standard InChI Key MNUHYQZBNHDABI-UHFFFAOYSA-N
SMILES C1C2C(C2N)CN1
Canonical SMILES C1C2C(C2N)CN1

Introduction

Chemical Structure and Properties

Molecular Structure

3-Azabicyclo[3.1.0]hexan-6-amine features a bicyclic structure containing a nitrogen atom (aza) incorporated into a six-membered ring at position 3, with an amine group attached at position 6. The compound contains a fused cyclopropane ring, creating the distinctive bicyclo[3.1.0] system that contributes to its conformational rigidity and unique three-dimensional architecture. This structural arrangement plays a crucial role in its biological activity and interactions with various molecular targets.

Physical and Chemical Properties

The physical and chemical properties of 3-Azabicyclo[3.1.0]hexan-6-amine are summarized in Table 1, providing essential information for researchers working with this compound.

Table 1: Physical and Chemical Properties of 3-Azabicyclo[3.1.0]hexan-6-amine

PropertyValue
Molecular FormulaC5H10N2
Molecular Weight98.15 g/mol
CAS Number208837-84-7
IUPAC Name3-azabicyclo[3.1.0]hexan-6-amine
Standard InChIInChI=1S/C5H10N2/c6-5-3-1-7-2-4(3)5/h3-5,7H,1-2,6H2
Standard InChIKeyMNUHYQZBNHDABI-UHFFFAOYSA-N
SMILESC1C2C(C2N)CN1
PubChem Compound ID4583497

The compound is often utilized in its dihydrochloride salt form for improved stability and solubility characteristics, particularly in pharmaceutical applications .

Table 2: Properties of 3-Azabicyclo[3.1.0]hexan-6-amine Dihydrochloride

PropertyValue
Molecular FormulaC5H12Cl2N2
Molecular Weight171.07 g/mol
CAS Number208837-84-7
SMILESCl.Cl.NC1C2CNCC12

Synthesis Methods

Transition Metal-Catalyzed Approaches

Several efficient methods have been developed for the synthesis of 3-Azabicyclo[3.1.0]hexan-6-amine and its derivatives. Transition metal-catalyzed approaches have proven particularly valuable in constructing this complex scaffold with high stereoselectivity .

Palladium-Catalyzed Cyclopropanation

A notable method involves palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This gram-scale process provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives with high yields and excellent diastereoselectivity . The major diastereoisomers can be easily isolated through chromatography on silica gel, making this approach particularly practical for large-scale synthesis. This protocol has been successfully applied to synthesize the mu opioid receptor antagonist CP-866,087, demonstrating its utility in pharmaceutical production .

Ruthenium-Catalyzed Cyclopropanation

Another significant approach involves intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis. This method allows for precise control over the stereochemical outcome of the reaction and has been used to create various functionalized derivatives of the base scaffold.

Metal-Free Synthetic Routes

Metal-free synthetic approaches offer environmentally friendly alternatives for constructing the 3-azabicyclo[3.1.0]hexane framework.

1,3-Dipolar Cycloaddition Reactions

A reliable method for synthesizing bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes involves 1,3-dipolar cycloaddition reactions of cyclopropenes to stable azomethine ylides, such as the protonated form of Ruhemann's purple . This approach delivers the corresponding bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields with high diastereofacial selectivity. Both 3-substituted and 3,3-disubstituted cyclopropenes react effectively, and even unstable 1,2-disubstituted cyclopropenes can be successfully trapped by the stable 1,3-dipole under mild conditions .

Annulation Reactions

The annulation of cyclopropane cycles to 3-pyrrolines, often maleimides, using sulfur ylides and diazo compounds represents another effective strategy for constructing the core framework of these compounds.

Coupling Reactions for Derivative Synthesis

For the synthesis of more complex derivatives, various coupling reactions have been developed.

Suzuki–Miyaura and Chan–Evans–Lam Coupling

An expedient and modular approach to the synthesis of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes involves Suzuki–Miyaura and Chan–Evans–Lam coupling reactions of tertiary trifluoroborates . The Suzuki–Miyaura cross-coupling protocol demonstrates compatibility with a broad range of aryl and heteroaryl bromides and chlorides, while the Chan–Evans–Lam coupling of tertiary trifluoroborates enables the facile construction of derivatives containing C-tertiary arylamines at the ring juncture .

Biological Activity and Pharmacological Applications

Pain Management

Derivatives of 3-azabicyclo[3.1.0]hexane have been developed as T-type calcium channel inhibitors for the treatment of neuropathic pain. The 3N-substituted azabicyclo[3.1.0]hexane carboxamide derivatives containing a 5-isobutyl-1-phenyl-pyrazole ring have exhibited potent and selective T-channel inhibition and good metabolic stability without CYP450 inhibition .

Receptor Antagonism

Compounds containing the 3-azabicyclo[3.1.0]hexane scaffold have demonstrated activity as antagonists of various receptors, including opioid receptors and dopamine D3 receptors . This antagonistic activity makes them valuable for treating addiction and certain psychiatric disorders. The mu opioid receptor antagonist CP-866,087, which contains this scaffold, has been synthesized using palladium-catalyzed cyclopropanation .

Anti-inflammatory and Antimicrobial Properties

Various derivatives of 3-azabicyclo[3.1.0]hexane have exhibited anti-inflammatory and antibacterial activities . These properties expand their potential therapeutic applications beyond neurological disorders and cancer treatment to include inflammatory conditions and infectious diseases.

Table 3: Biological Activities of 3-Azabicyclo[3.1.0]hexan-6-amine Derivatives

Biological ActivityTarget/MechanismApplication Area
AntiproliferativeCancer cell linesOncology
T-type calcium channel inhibitionPain pathwaysNeuropathic pain management
Opioid receptor antagonismOpioid systemAddiction treatment
Dopamine D3 receptor antagonismDopaminergic pathwaysPsychiatric disorders
Anti-inflammatoryInflammatory mediatorsInflammatory conditions
AntibacterialBacterial targetsInfectious diseases
Anti-neurodegenerativeNeuronal protectionNeurodegenerative disorders

Structural Derivatives and Their Significance

N-Substituted Derivatives

N-substituted derivatives of 3-azabicyclo[3.1.0]hexan-6-amine demonstrate varied biological activities depending on the nature of the substitution.

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine (C12H16N2) is a significant derivative used as a building block in the synthesis of complex organic molecules . It undergoes various chemical reactions, including oxidation, reduction, and substitution reactions, making it versatile in pharmaceutical synthesis.

N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine

The N,N-dimethyl derivative has shown promising pharmacological properties. Its dihydrochloride salt (C7H14N2·2HCl) has improved stability and solubility characteristics, making it suitable for various pharmaceutical applications .

Exo and Endo Isomers

The stereochemistry of 3-azabicyclo[3.1.0]hexan-6-amine derivatives significantly impacts their biological activity.

Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane

This stereoisomer (C6H12N2) demonstrates specific biological activities that differ from its endo counterpart, highlighting the importance of stereochemical control in the synthesis of these compounds for targeted therapeutic applications.

DerivativeKey FeaturesPotential Applications
N-[3-[3-[2-(1H-indol-3-yl)ethyl]-6-methyl-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamideIndole moiety enhances CNS activityNeuropsychiatric disorders
N-[3-[3-[3-(2-methoxyphenyl)propyl]-6-methyl-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamideMethoxyphenyl group improves binding to specific receptorsReceptor-mediated disorders
N-[3-[3-[3-(4-fluorophenyl)propyl]-6-methyl-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamideFluorophenyl group enhances metabolic stabilityLong-acting therapeutics

Current Research Trends and Future Directions

Advancing Synthetic Methodologies

Current research focuses on developing more efficient and environmentally friendly methods for synthesizing 3-azabicyclo[3.1.0]hexan-6-amine and its derivatives. Recent advances in the synthesis of these compounds since 2010 have emphasized the scope of substrates and applications, as well as the mechanisms of these reactions .

Expanding Therapeutic Applications

The antiproliferative activity of spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles against various cancer cell lines represents an active area of research with potential for developing new anticancer agents . The results support the antitumor effect of these spiro-compounds and encourage further studies to improve their anticancer activity while reducing toxicological risks.

Structure-Activity Relationship Studies

Ongoing structure-activity relationship studies aim to understand how modifications to the basic scaffold affect biological activity. These studies will guide the rational design of more potent and selective derivatives for specific therapeutic applications.

Computational Approaches

The mechanism of cycloaddition reactions of cyclopropenes with azomethine ylides has been thoroughly studied using density functional theory methods at the M11/cc-pVDZ level of theory . These computational approaches provide insights that can guide the development of more efficient synthetic methods and predict the properties of novel derivatives.

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